molecular formula C18H18O5 B2943552 4-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one CAS No. 1878190-09-0

4-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one

Cat. No. B2943552
CAS RN: 1878190-09-0
M. Wt: 314.337
InChI Key: OJYHHDDPFZXRNZ-UHFFFAOYSA-N
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Description

Synthetic cathinones are β-keto analogs of amphetamine, sharing not only the phenethylamine structure, but also the amphetamine-like stimulant effects . They are characterized by a β-keto functional group .


Synthesis Analysis

The first synthetic cathinones were synthesized in the late 1920s, attracting attention for their putative medicinal purposes in the next decades, mainly as antidepressant and appetite suppressant drugs .


Molecular Structure Analysis

These amphetamine-like compounds are characterized by a β-keto functional group . Although the synthetic cathinones share many properties of their phenethylamine counterparts, the presence of the ketone moiety is responsible for a number of unique and distinct differences in terms of their chemical characteristics and properties .


Chemical Reactions Analysis

Thermal degradation of synthetic cathinones has been studied, with in situ thermal degradation products identified for 18 cathinones during gas chromatography–mass spectrometry (GC–MS) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of synthetic cathinones can vary significantly depending on their specific molecular structure .

Mechanism of Action

Synthetic cathinones are potent modulators of the monoamine transporters dopamine, noradrenaline, and serotonin, but their selectivity for the transporter varies significantly, producing a complex array of adrenergic and serotonergic effects .

Safety and Hazards

As their popularity increased, the risks posed for public health became clear, with several reports of intoxications and deaths involving these substances appearing both in the social media and scientific literature .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-15-5-3-13(4-6-15)16(20)10-14(19)8-12-2-7-17-18(9-12)23-11-22-17/h2-7,9,14,19H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHHDDPFZXRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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